molecular formula C28H32N2O5 B1239173 Nalfurafine CAS No. 152657-84-6

Nalfurafine

Cat. No.: B1239173
CAS No.: 152657-84-6
M. Wt: 476.6 g/mol
InChI Key: XGZZHZMWIXFATA-UEZBDDGYSA-N
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Biochemical Analysis

Biochemical Properties

Nalfurafine plays a significant role in biochemical reactions by interacting with the κ-opioid receptor (KOR). This interaction is crucial for its therapeutic effects. This compound binds to the KOR with high affinity, leading to the activation of G-protein signaling pathways . This binding results in the modulation of various downstream effectors, including adenylate cyclase, which decreases cyclic AMP levels, and ion channels, which affect cellular excitability. The interaction of this compound with KOR also influences the release of neurotransmitters, such as dopamine and serotonin, thereby affecting pain perception and mood regulation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound modulates cell signaling pathways by activating KOR, leading to changes in gene expression and cellular metabolism . This activation results in the inhibition of neurotransmitter release, which can reduce pain and pruritus. Additionally, this compound has been shown to influence cell function in renal cells by enhancing diuretic responses and limiting electrolyte losses when used in combination with standard-of-care diuretics . These effects highlight the potential of this compound in managing conditions related to fluid balance and electrolyte homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the κ-opioid receptor (KOR). Upon binding, this compound activates G-protein signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of ion channels and neurotransmitter release. This compound’s ability to selectively activate KOR without significant central nervous system adverse effects is attributed to its G-protein-biased agonism . This selective activation allows for the therapeutic benefits of this compound while minimizing potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In chronic liver disease patients, this compound administration led to a continuous improvement in pruritus symptoms over a follow-up period of more than 12 weeks . The long-term suppression of pruritus without significant safety problems indicates the stability and sustained efficacy of this compound in clinical use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving conscious Sprague-Dawley rats, this compound administration resulted in a marked diuresis and a decrease in mean arterial pressure . When coadministered with diuretics, this compound significantly increased urine output and decreased sodium and potassium excretion . These findings suggest that this compound enhances the diuretic response while limiting electrolyte losses, offering a new approach to managing cardiovascular conditions . High doses of this compound may lead to adverse effects, such as oral dryness and anemia, as observed in some clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the κ-opioid receptor (KOR). The activation of KOR by this compound leads to the modulation of adenylate cyclase activity and cyclic AMP levels . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmitter release and cellular excitability. Additionally, this compound’s influence on diuretic responses suggests its involvement in renal metabolic pathways related to fluid and electrolyte balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is internalized and distributed to various cellular compartments . This distribution is crucial for its therapeutic effects, as it allows this compound to modulate cell signaling pathways and neurotransmitter release. The transport and distribution of this compound also influence its localization and accumulation within specific tissues, such as the brain and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is directed to specific cellular compartments, including the plasma membrane and intracellular vesicles . This localization is essential for its activity and function, as it allows this compound to modulate ion channels and neurotransmitter release effectively. Additionally, post-translational modifications of this compound may influence its targeting to specific organelles and compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalfurafine is synthesized through a series of chemical reactions starting from naltrexone. The key steps involve the introduction of a cyclopropylmethyl group and the formation of a furylacrylamide moiety. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Nalfurafine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Nalfurafine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the structure-activity relationship of kappa-opioid receptor agonists.

    Biology: It is used to investigate the role of kappa-opioid receptors in various biological processes, including pain modulation and itch sensation.

    Medicine: this compound is clinically used to treat uremic pruritus and is being studied for its potential use in treating other types of pruritus and pain conditions.

    Industry: This compound is used in the pharmaceutical industry for the development of new antipruritic and analgesic drugs.

Comparison with Similar Compounds

Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its lack of hallucinogenic effects and its clinical use as an antipruritic agent .

Properties

IUPAC Name

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZHZMWIXFATA-UEZBDDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905119
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152657-84-6
Record name Nalfurafine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152657-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalfurafine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalfurafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALFURAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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